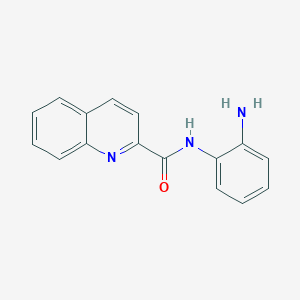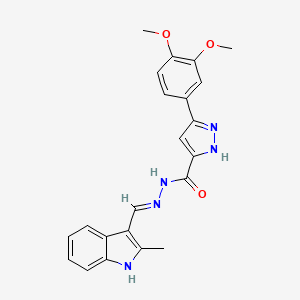
4-(2-アミノ-3-フルオロフェニル)ピペラジン-1-カルボン酸tert-ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperazine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .
Medicine: In medicinal chemistry, tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique structural features make it a valuable component in the formulation of new products .
作用機序
Target of Action
The primary target of Tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is the Mixed Lineage Kinase domain-Like pseudokinase (MLKL) . MLKL is implicated in a broad range of diseases due to its role as the ultimate effector of necroptosis, a form of programmed cell death . Therefore, MLKL has emerged as an attractive drug target .
Mode of Action
Tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate interacts with MLKL through a novel approach known as PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system for degradation . This compound has been identified as a PROTAC molecule that effectively degrades MLKL .
Biochemical Pathways
The compound affects the necroptotic pathway by targeting MLKL . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By degrading MLKL, the compound abrogates cell death in a TSZ model of necroptosis .
Result of Action
The result of the compound’s action is the degradation of MLKL and the abrogation of cell death in a TSZ model of necroptosis . This demonstrates the feasibility of targeting MLKL using a PROTAC approach .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-amino-3-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The mixture is stirred under a hydrogen atmosphere to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions: tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like Pd/C are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: The original amino compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the amino group at the 2-position and the fluorine atom at the 3-position of the phenyl ring. This specific arrangement of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other piperazine derivatives .
特性
IUPAC Name |
tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVBIMRZCNNHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2422945.png)

![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/new.no-structure.jpg)

![2-(4-Fluorophenyl)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2422950.png)

![ethyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2422953.png)
![2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2422954.png)


![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422961.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2422962.png)


